2-(benzylsulfanyl)-N-(cyanomethyl)-N-cyclopropylpropanamide
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Overview
Description
2-(Benzylsulfanyl)-N-(cyanomethyl)-N-cyclopropylpropanamide is an organic compound that features a unique combination of functional groups, including a benzylsulfanyl group, a cyanomethyl group, and a cyclopropylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzylsulfanyl)-N-(cyanomethyl)-N-cyclopropylpropanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzylsulfanyl intermediate, which can be achieved through the reaction of benzyl chloride with thiourea, followed by hydrolysis. The resulting benzylsulfanyl compound is then reacted with a suitable cyanomethylating agent, such as cyanomethyl bromide, under basic conditions to introduce the cyanomethyl group. Finally, the cyclopropylpropanamide moiety is introduced through an amide coupling reaction using cyclopropylamine and a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability, as well as the implementation of purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles like alkyl halides, under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-(Benzylsulfanyl)-N-(cyanomethyl)-N-cyclopropylpropanamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and inhibition, particularly those involving sulfur-containing functional groups.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-(cyanomethyl)-N-cyclopropylpropanamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The benzylsulfanyl group can form reversible covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The cyanomethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-(Benzylsulfanyl)benzenecarboxylic acid: Similar sulfur-containing functional group but different overall structure and properties.
N-(Cyanomethyl)-N-cyclopropylpropanamide: Lacks the benzylsulfanyl group, resulting in different chemical reactivity and applications.
Benzylsulfanyl derivatives: Various compounds with the benzylsulfanyl group but different substituents, leading to diverse chemical and biological properties.
Uniqueness: 2-(Benzylsulfanyl)-N-(cyanomethyl)-N-cyclopropylpropanamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the benzylsulfanyl group allows for specific interactions with biological targets, while the cyanomethyl and cyclopropylpropanamide moieties contribute to the compound’s overall stability and versatility in synthetic applications.
Properties
IUPAC Name |
2-benzylsulfanyl-N-(cyanomethyl)-N-cyclopropylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-12(19-11-13-5-3-2-4-6-13)15(18)17(10-9-16)14-7-8-14/h2-6,12,14H,7-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZLADDLJWIXBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC#N)C1CC1)SCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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